molecular formula C8H9N3 B136877 3-(6-Aminopyridin-2-yl)propanenitrile CAS No. 153140-17-1

3-(6-Aminopyridin-2-yl)propanenitrile

Cat. No.: B136877
CAS No.: 153140-17-1
M. Wt: 147.18 g/mol
InChI Key: XZCDNYLQUPGUGD-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)propanenitrile (CAS No. 1369105-90-7) is an organic compound featuring a pyridine ring substituted with an amino group at the 6-position and a propanenitrile moiety at the 3-position. Its molecular structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The nitrile group enhances reactivity in nucleophilic additions or cyclization reactions, while the amino group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

CAS No.

153140-17-1

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-(6-aminopyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H9N3/c9-6-2-4-7-3-1-5-8(10)11-7/h1,3,5H,2,4H2,(H2,10,11)

InChI Key

XZCDNYLQUPGUGD-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)N)CCC#N

Canonical SMILES

C1=CC(=NC(=C1)N)CCC#N

Synonyms

2-Pyridinepropanenitrile,6-amino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Structural Differences vs. Target Compound Similarity Score
2-(3-Aminopyridin-2-yl)acetonitrile 105166-53-8 C₆H₅N₃ Shorter carbon chain (acetonitrile vs. propanenitrile); amino group at pyridine-3 0.84
2-(Pyridin-2-yl)propan-2-amine 3430-33-9 C₈H₁₂N₂ Amino group replaced with methylamine branch; lacks nitrile functionality 0.82
3-Amino-3-(pyridin-2-yl)propanenitrile 1270489-77-4 C₈H₉N₃ Amino group at propanenitrile carbon (C-3) instead of pyridine-6 N/A
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile 1226776-95-9 C₉H₁₁N₃ Methyl branching at propanenitrile; amino group at pyridine-5 N/A

Key Findings from Structural Analysis

Substituent Position Effects: Moving the amino group from pyridine-6 (target compound) to pyridine-3 (e.g., 105166-53-8) reduces similarity (0.84) due to altered electronic properties and steric accessibility . The compound 1270489-77-4 (CAS No. 1270489-77-4) demonstrates how relocating the amino group to the propanenitrile chain disrupts conjugation with the pyridine ring, likely reducing aromatic stabilization .

Functional Group Impact: Replacement of the nitrile group with a methylamine branch (3430-33-9) lowers similarity (0.82) and eliminates opportunities for nitrile-specific reactivity .

Chain Length and Reactivity :

  • Shorter acetonitrile chains (e.g., 105166-53-8) may enhance solubility in polar solvents but reduce stability in prolonged reactions compared to the target compound’s propanenitrile chain .

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